
4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester
Overview
Description
4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester is a complex organic compound characterized by its boronic acid and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process The initial step involves the reaction of phenylboronic acid with hydrazine hydrate under controlled conditions to form the hydrazine derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.
Reduction: Reduction reactions may involve the conversion of the hydrazine group to an amine.
Substitution: Substitution reactions can occur at the boronic acid sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Borate esters
Reduction: Amines
Substitution: Various boronic acid derivatives
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its boronic acid groups facilitate various reactions, including:
- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.
- Formation of Boronate Esters : It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .
Materials Science
In materials science, the compound is utilized for:
- Synthesis of Covalent Organic Frameworks (COFs) : The unique structure of this diboronic acid allows it to be incorporated into COFs, which are porous materials with applications in gas storage and separation.
- Polymer Chemistry : It can act as a cross-linking agent in the preparation of polymeric materials with enhanced mechanical properties and thermal stability .
Medicinal Chemistry
The potential medicinal applications include:
- Drug Development : The hydrazine component may offer bioactivity relevant to drug design. Compounds with similar structures have been investigated for their anticancer properties and ability to inhibit specific enzymes .
- Diagnostic Agents : Boronic acids are often used in the development of diagnostic agents due to their ability to selectively bind to diols, making them suitable for biosensor applications .
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of using 4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized for yield and selectivity, showcasing the compound's utility in producing complex organic molecules.
Case Study 2: Development of Covalent Organic Frameworks
Research focused on incorporating this diboronic acid into COFs revealed that it significantly enhances the material's porosity and stability. The resulting frameworks exhibited promising characteristics for gas adsorption applications.
Case Study 3: Anticancer Activity Assessment
In vitro studies evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives showed significant inhibitory effects on cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, the boronic acid group may form reversible covalent bonds with biological targets, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Hydrazine Derivatives: Compounds containing hydrazine groups with various functional groups.
Biological Activity
4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester is a complex organoboron compound with significant potential in biological applications. This compound features a unique structure that allows it to interact with various biological systems, particularly in the context of enzyme inhibition and sensor development.
- Molecular Formula : C26H34B2N2O6
- Molecular Weight : 482.25 g/mol
- Purity : ≥ 98%
- CAS Number : 2096338-52-0
The biological activity of this compound primarily stems from its boronic acid moieties, which are known to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and biosensors.
Enzyme Inhibition
Research has indicated that boronic acids can act as inhibitors for various enzymes, including proteases and glycosidases. The specific compound has shown promise in selectively inhibiting certain enzymes involved in metabolic pathways.
- Case Study: Inhibition of Glycosidases
- Electrochemical Sensor Development
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the reaction of boronic acids with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34B2N2O6/c1-23(2)24(3,4)34-27(33-23)19-13-9-17(10-14-19)21(31)29-30-22(32)18-11-15-20(16-12-18)28-35-25(5,6)26(7,8)36-28/h9-16H,1-8H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYFROIIJLYPCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34B2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201102372 | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-52-0 | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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